5,6-Dibromoindoline-2,3-dione

Crystallography Halogen Bonding Solid-State Chemistry

5,6-Dibromoindoline-2,3-dione (5,6-dibromoisatin) is a dihalogenated derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. It features bromine atoms at the 5- and 6-positions of the aromatic ring, a specific substitution pattern that dictates its unique solid-state interactions and its primary utility as a regioselective building block for marine natural product synthesis.

Molecular Formula C8H3Br2NO2
Molecular Weight 304.92 g/mol
CAS No. 17826-05-0
Cat. No. B096341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromoindoline-2,3-dione
CAS17826-05-0
Molecular FormulaC8H3Br2NO2
Molecular Weight304.92 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)NC(=O)C2=O
InChIInChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
InChIKeyBHIYOAMJNNOSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromoindoline-2,3-dione (CAS 17826-05-0): A Regiospecific Dibrominated Isatin Scaffold for Targeted Synthesis


5,6-Dibromoindoline-2,3-dione (5,6-dibromoisatin) is a dihalogenated derivative of the privileged isatin (1H-indole-2,3-dione) scaffold [1]. It features bromine atoms at the 5- and 6-positions of the aromatic ring, a specific substitution pattern that dictates its unique solid-state interactions [2] and its primary utility as a regioselective building block for marine natural product synthesis [3]. Unlike the more widely studied 5,7-dibromoisatin, the 5,6-substitution pattern is critical for constructing specific 5,6-dibromoindole alkaloids.

Why Generic Substitution Fails for 5,6-Dibromoindoline-2,3-dione in Research Procurement


The position of halogen substituents on the isatin core is the single greatest determinant of its biological activity, chemical reactivity, and solid-state properties. Simply substituting 5,6-dibromoisatin with its 5,7-dibromo isomer, or a monohalogenated isatin like 5-bromoisatin, is not viable because the regiochemistry fundamentally alters key interactions. As demonstrated by solid-state analysis, the Br atom at the 6-position uniquely engages in a Br···O close contact of 2.9409 (3) Å, an interaction absent for bromine at the 5-position [1]. Furthermore, electrochemical studies of halogenated isatin series confirm that the number and position of halogen atoms directly change the redox mechanisms and potentials [2]. Therefore, procurement decisions must be based on the precise substitution pattern to ensure experimental reproducibility and target specificity.

Quantitative Differentiation Guide for 5,6-Dibromoindoline-2,3-dione Against Key Structural Analogs


Unique Solid-State Halogen Bonding: 6-Br···O Interaction vs. 5-Br Absence

In the crystal structure of 5,6-dibromoisatin, the bromine atom at the 6-position forms a specific intermolecular Br···O close contact of 2.9409 (3) Å. This interaction is absent for the bromine at the 5-position in the same molecule and was also not observed in the structure of the mono-halogenated analog 5-bromoisatin [1]. In contrast, the 6-bromoisatin comparator also exhibits this Br···O interaction, but lacks the additional 5-position bromine, altering the overall hydrogen-bonding network [1].

Crystallography Halogen Bonding Solid-State Chemistry

Regiospecific Synthetic Gateway: 5,6-Dibromoisatin as a Precursor for 5,6-Dibromo-tryptophan

5,6-Dibromoindoline-2,3-dione is the essential and direct starting material for synthesizing (S)-5,6-dibromo-tryptophan, a key building block for highly bioactive natural compounds like meridianin F and kottamide E [1]. This synthetic pathway is regiospecific; starting from the mono-brominated 6-bromoisatin, a subsequent selective bromination at position 5 yields the required 5,6-dibromo pattern [1]. The use of other dibrominated isomers like 5,7-dibromoisatin or monohalogenated analogs would lead to entirely different tryptophan regioisomers, which are not suitable precursors for these specific marine alkaloids [1].

Synthetic Chemistry Peptide Chemistry Natural Product Synthesis

Distinct Redox Profile in Electrochemical Analysis vs. Other Halogenated Isatins

An electrochemical study of eleven mono- and dihalogenated isatin derivatives demonstrated that the number and position of halogen substituents directly alter the oxidation and reduction mechanisms [1]. Specifically, dihalogenated isatins, like the 5,6-dibromo derivative, undergo an oxidation process in two consecutive charge transfer reactions leading to polymeric products, which occurs at more positive potentials compared to monohalogenated derivatives [1]. In contrast, monohalogenated isatins (e.g., 5-bromoisatin or 5-chloroisatin) exhibit an oxidation mechanism involving three consecutive charge transfers with the formation of a hydroxylated intermediate [1]. This fundamental difference in electrochemical behavior is a direct result of the 5,6-dibromo substitution pattern.

Electrochemistry Redox Behaviour Structure-Activity Relationship

Verified Application Scenarios for 5,6-Dibromoindoline-2,3-dione Based on Differentiated Evidence


Crystal Engineering and Solid-State Formulation Design

Leverage the unique bifurcated N—(H,H)···O hydrogen bonds and the specific 6-Br···O halogen bond (2.9409 Å) of 5,6-dibromoisatin to engineer supramolecular architectures with predictable packing motifs. This contrasts with the behavior of 5-bromoisatin, which lacks this specific interaction [1]. Research groups focusing on cocrystals, salts, or stable amorphous dispersions can use this compound's well-characterized solid-state properties to rationally design materials with desired stability and solubility profiles [1].

Synthesis of Marine Alkaloid-Derived Drug Leads

Employ 5,6-dibromoindoline-2,3-dione as the foundational building block for the total synthesis of 5,6-dibromoindole natural products, such as kottamide E and meridianin F [2]. This is a regiospecific application where the 5,6-substitution pattern is non-negotiable. Procuring this precise isomer is essential for research into kinase inhibitors and antimicrobial peptides derived from these marine metabolites [2].

Electrochemical Sensor and Polymer Development

Utilize the distinct two-step oxidative polymerization pathway of 5,6-dibromoisatin, which differs from the three-step hydroxylation pathway of monohalogenated isatins [3]. This property makes it a candidate for creating novel electroactive polymer films or redox-active surfaces, where the dibromo pattern leads to different film morphology and conductivity compared to films derived from 5-chloro- or 5-bromoisatin [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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